3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one
Overview
Description
“3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS Number: 1217862-60-6 . It has a molecular weight of 284.13 . The IUPAC name for this compound is 3-(4-bromo-2-fluoroanilino)-2-cyclohexen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrFNO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Molecular Structure and Conformation
Studies on compounds similar to 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one, such as Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, reveal detailed insights into their molecular structure and conformation. For example, the cyclohexa-1,3-diene ring often adopts slightly distorted conformations, with significant dihedral angles observed between the phenyl rings, suggesting potential steric interactions and electron delocalization effects that could influence biological activity (Narayana et al., 2013).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as the synthesis, characterization, and crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provides valuable insights into the chemical reactions and conditions necessary for creating these molecules. This includes reactions with ammonium acetate in glacial acetic acid and detailed crystallographic analysis to understand the molecular geometry and interactions within the crystal lattice (Sapnakumari et al., 2014).
Potential Applications in Pharmacology
While direct research on 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one's applications in pharmacology is not available, related compounds have been studied for their biological activities. For instance, the evaluation of antinociceptive activities of enaminone compounds highlights the potential therapeutic uses of similar compounds in treating pain and inflammation, suggesting that derivatives of 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one could also possess valuable pharmacological properties (Masocha et al., 2016).
Chemical Reactions and Transformations
The formation and transformation of compounds structurally related to 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one are critical for understanding their chemical behavior and potential for functionalization. For example, the synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine demonstrates the versatility of these compounds in undergoing cyclization reactions to form new heterocyclic structures, which could be pivotal for developing new drugs or materials (Ashry et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(4-bromo-2-fluoroanilino)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRHBBGDXLBNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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